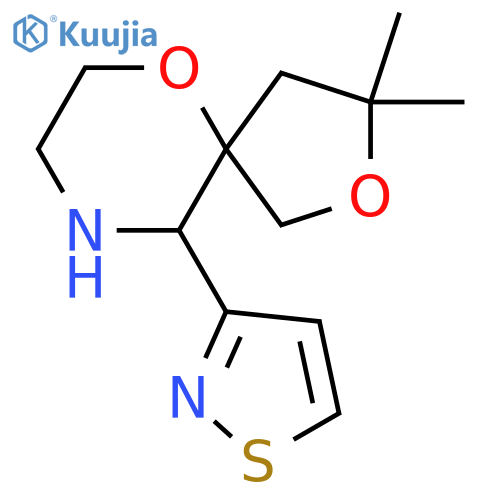Cas no 2171617-11-9 (3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane)

2171617-11-9 structure
商品名:3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- EN300-1639745
- 3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
- 2171617-11-9
- 3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane
-
- インチ: 1S/C12H18N2O2S/c1-11(2)7-12(8-16-11)10(13-4-5-15-12)9-3-6-17-14-9/h3,6,10,13H,4-5,7-8H2,1-2H3
- InChIKey: TUKWIYLVJJEFKW-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(C2C3(COC(C)(C)C3)OCCN2)=N1
計算された属性
- せいみつぶんしりょう: 254.10889899g/mol
- どういたいしつりょう: 254.10889899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1639745-250mg |
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |
2171617-11-9 | 250mg |
$1525.0 | 2023-09-22 | ||
| Enamine | EN300-1639745-2500mg |
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |
2171617-11-9 | 2500mg |
$3249.0 | 2023-09-22 | ||
| Enamine | EN300-1639745-500mg |
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |
2171617-11-9 | 500mg |
$1591.0 | 2023-09-22 | ||
| Enamine | EN300-1639745-0.25g |
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |
2171617-11-9 | 0.25g |
$1525.0 | 2023-07-10 | ||
| Enamine | EN300-1639745-10.0g |
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |
2171617-11-9 | 10.0g |
$7128.0 | 2023-07-10 | ||
| Enamine | EN300-1639745-5000mg |
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |
2171617-11-9 | 5000mg |
$4806.0 | 2023-09-22 | ||
| Enamine | EN300-1639745-0.05g |
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |
2171617-11-9 | 0.05g |
$1393.0 | 2023-07-10 | ||
| Enamine | EN300-1639745-50mg |
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |
2171617-11-9 | 50mg |
$1393.0 | 2023-09-22 | ||
| Enamine | EN300-1639745-1000mg |
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |
2171617-11-9 | 1000mg |
$1658.0 | 2023-09-22 | ||
| Enamine | EN300-1639745-1.0g |
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane |
2171617-11-9 | 1.0g |
$1658.0 | 2023-07-10 |
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane 関連文献
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
2171617-11-9 (3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane) 関連製品
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
